molecular formula C22H22ClN5O2 B11249004 3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11249004
M. Wt: 423.9 g/mol
InChI Key: QULRMQYICHIUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the pyrimidine-morpholine intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.

    Biology: The compound can be used in biological assays to study enzyme inhibition and protein interactions.

    Material Science: It can be employed in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various biological effects, such as cell cycle arrest, apoptosis, or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
  • 3-Bromo-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
  • 3-Chloro-N-(4-{[4-Methyl-6-(piperidin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Uniqueness

3-Chloro-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties to the molecule. This uniqueness can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

3-chloro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O2/c1-15-13-20(28-9-11-30-12-10-28)27-22(24-15)26-19-7-5-18(6-8-19)25-21(29)16-3-2-4-17(23)14-16/h2-8,13-14H,9-12H2,1H3,(H,25,29)(H,24,26,27)

InChI Key

QULRMQYICHIUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.